
3-Amino-6,7-difluoro-1H-indazole
Overview
Description
3-Amino-6,7-difluoro-1H-indazole, also known as ADFI, is an important class of heterocyclic compounds that has been extensively studied for its potential applications in medicinal chemistry. It is a highly versatile molecule that can be used for a variety of purposes, from drug synthesis to biocatalysis. This article will provide an overview of the synthesis methods, scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions of ADFI.
Scientific Research Applications
Catalysis and Synthesis
Indazole derivatives, including structures similar to 3-Amino-6,7-difluoro-1H-indazole, have been utilized in catalysis and synthesis processes. For instance, Yakaiah et al. (2008) demonstrated the use of such derivatives in the synthesis of pyrimidine fused indazole derivatives, showing significant antimicrobial activity against various bacteria and fungi Yakaiah et al., 2008.
Anticancer Research
Several studies have investigated indazole derivatives for their anticancer properties. For example:
- Hoang et al. (2022) designed and synthesized 6-substituted amino-1H-indazole derivatives, exhibiting significant antiproliferative activity against human cancer cell lines Hoang et al., 2022.
- Molinari et al. (2015) prepared 1H-Benzo[f]indazole-4,9-dione derivatives, showing substantial antiproliferative activity, suggesting their potential in developing new anticancer agents Molinari et al., 2015.
- Lu et al. (2020) synthesized a specific indazole derivative with effective inhibition on the proliferation of various cancer cell lines Lu et al., 2020.
Corrosion Inhibition
Indazole and its derivatives have been explored as corrosion inhibitors. Babić-Samardžija et al. (2005) investigated the use of heterocyclic diazoles, including indazole, as inhibitors for acidic iron corrosion Babić-Samardžija et al., 2005.
Synthesis Methodologies
Research has been conducted to improve the synthesis methods of indazole compounds. Counceller et al. (2008) developed a mild and efficient synthesis of 1H-indazoles, demonstrating the versatility of these compounds in chemical synthesis Counceller et al., 2008.
Surface Morphology and Structural Studies
Studies on the surface morphology and structural aspects of fluorinated indazoles have been conducted. Teichert et al. (2007) determined the structures of NH-indazoles, including their X-ray crystallography, to understand the effect of fluorine atoms on their supramolecular structure Teichert et al., 2007.
Biological and Antiproliferative Activity
The potential biological and antiproliferative activity of indazole derivatives is a subject of ongoing research. Kornicka et al. (2017) synthesized N-substituted 3-amino-1H-indazole derivatives, showing pronounced cancer cell growth inhibitory effects Kornicka et al., 2017.
Mechanism of Action
While the specific mechanism of action for 3-Amino-6,7-difluoro-1H-indazole is not mentioned in the search results, indazole derivatives are known to have a wide variety of medicinal applications . They can act as antihypertensive, anticancer, antidepressant, anti-inflammatory, and antibacterial agents .
Safety and Hazards
The safety data sheet for a similar compound, 7-Amino-1H-indazole, indicates that it is harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation . It is recommended to handle it with care, avoid breathing its dust/fume/gas/mist/vapors/spray, and use it only in a well-ventilated area .
Future Directions
Indazole derivatives, including 3-Amino-6,7-difluoro-1H-indazole, have potential for further development as medicinal agents . For instance, one study found that a 6-substituted aminoindazole derivative exhibited potent anti-proliferative activity in human colorectal cancer cells . This suggests that this compound and similar compounds could be promising candidates for future anticancer research .
Biochemical Analysis
Biochemical Properties
3-Amino-6,7-difluoro-1H-indazole plays a crucial role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules, influencing their activity and function. One of the key interactions is with tyrosine kinase enzymes, where this compound acts as a hinge-binding fragment, effectively inhibiting the enzyme’s activity . This interaction is critical in modulating signal transduction pathways that are often dysregulated in cancer cells. Additionally, this compound has been shown to interact with indoleamine 2,3-dioxygenase 1, an enzyme involved in tryptophan metabolism, thereby influencing immune responses .
Cellular Effects
The effects of this compound on various cell types and cellular processes are profound. In cancer cells, it has been observed to inhibit cell proliferation and induce apoptosis. This compound affects cell signaling pathways, particularly those involving tyrosine kinases, leading to altered gene expression and disrupted cellular metabolism . In immune cells, this compound modulates the kynurenine pathway, impacting immune cell function and potentially enhancing anti-tumor immunity .
Molecular Mechanism
At the molecular level, this compound exerts its effects through several mechanisms. It binds to the active sites of enzymes such as tyrosine kinases and indoleamine 2,3-dioxygenase 1, inhibiting their activity . This binding leads to the inhibition of downstream signaling pathways, resulting in reduced cell proliferation and increased apoptosis in cancer cells. Additionally, this compound influences gene expression by modulating transcription factors and other regulatory proteins .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been studied over various time periods. The compound has shown stability under standard laboratory conditions, with minimal degradation observed over time . Long-term studies have indicated that continuous exposure to this compound can lead to sustained inhibition of cell proliferation and prolonged induction of apoptosis in cancer cells . The compound’s effects on cellular function may diminish over extended periods, suggesting potential adaptive responses by the cells .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound effectively inhibits tumor growth with minimal adverse effects . At higher doses, toxic effects such as hepatotoxicity and nephrotoxicity have been observed . These findings highlight the importance of optimizing dosage to achieve therapeutic efficacy while minimizing toxicity.
Metabolic Pathways
This compound is involved in several metabolic pathways. It interacts with enzymes such as cytochrome P450, which are responsible for its biotransformation and elimination from the body . The compound also affects metabolic flux by altering the levels of key metabolites involved in cellular respiration and energy production . These interactions can influence the overall metabolic state of the cell and contribute to the compound’s therapeutic effects.
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through various mechanisms. It interacts with transporters and binding proteins that facilitate its uptake and localization . The compound tends to accumulate in specific tissues, such as the liver and kidneys, where it exerts its biological effects . Understanding these transport and distribution mechanisms is crucial for optimizing the compound’s therapeutic potential.
Subcellular Localization
The subcellular localization of this compound plays a significant role in its activity and function. The compound is primarily localized in the cytoplasm, where it interacts with cytoplasmic enzymes and signaling proteins . Additionally, it can translocate to the nucleus, where it influences gene expression by interacting with nuclear receptors and transcription factors . Post-translational modifications, such as phosphorylation, may also affect the compound’s localization and activity within the cell .
properties
IUPAC Name |
6,7-difluoro-1H-indazol-3-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5F2N3/c8-4-2-1-3-6(5(4)9)11-12-7(3)10/h1-2H,(H3,10,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SVCNLECORJCINH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C2=C1C(=NN2)N)F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5F2N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00439179 | |
| Record name | 3-AMINO-6,7-DIFLUORO-1H-INDAZOLE | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00439179 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
169.13 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
706805-37-0 | |
| Record name | 3-AMINO-6,7-DIFLUORO-1H-INDAZOLE | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00439179 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details








Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

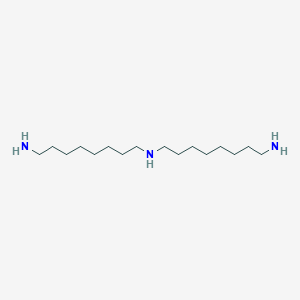
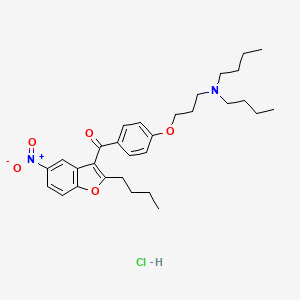
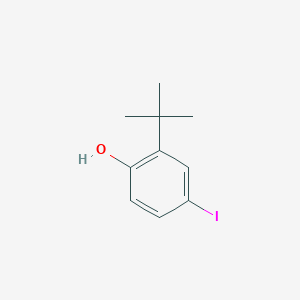
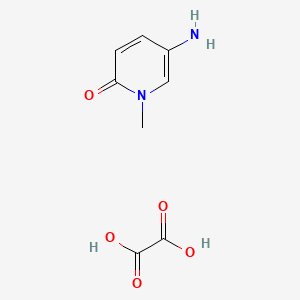
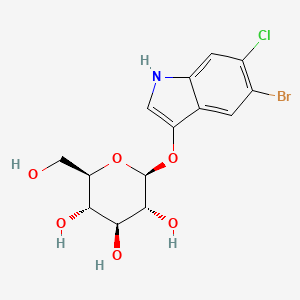
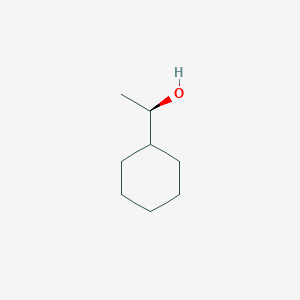
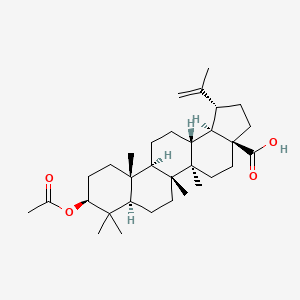
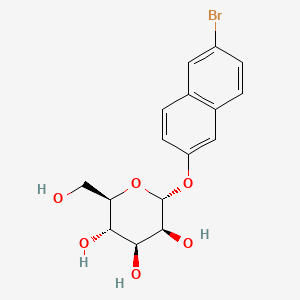
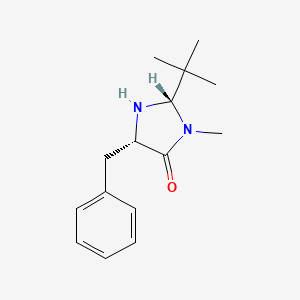
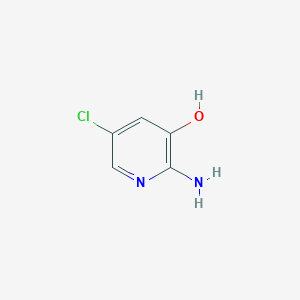
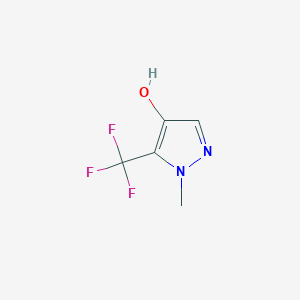
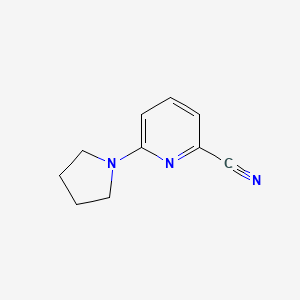
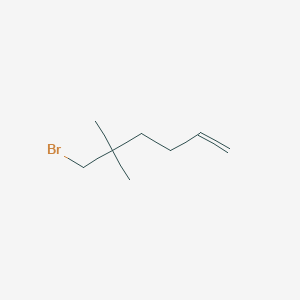
![8-Bromo-6-methylimidazo[1,2-A]pyrazine](/img/structure/B1279313.png)